5-Isoxazolepropanoic acid, 3-methyl-

Übersicht

Beschreibung

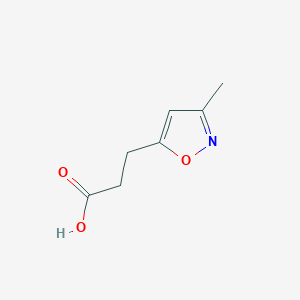

5-Isoxazolepropanoic acid, 3-methyl- is a heterocyclic carboxylic acid derivative featuring a methyl substituent at the 3-position of the isoxazole ring and a propanoic acid side chain. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Wirkmechanismus

Mode of Action

It is known that the oxazole ring, a key structural feature of this compound, is often involved in hydrogen bonding and dipole interactions with biological targets . These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound would depend on its targets, which are currently unknown .

Result of Action

Given the broad range of biological activities exhibited by oxazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

Oxazole derivatives, to which this compound belongs, have been shown to exhibit a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Cellular Effects

Oxazole derivatives have been shown to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Biologische Aktivität

5-Isoxazolepropanoic acid, 3-methyl- (CAS No. 154928-89-9) is a compound of interest in pharmacological research, particularly due to its interactions with glutamate receptors. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

5-Isoxazolepropanoic acid, 3-methyl- is characterized by its isoxazole ring structure, which plays a crucial role in its biological activity. The compound's solubility and stability in various pH environments are essential for its pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 139.13 g/mol |

| Solubility | Freely soluble in organic solvents; slightly soluble in water (pH 3.1 - 6.9) |

5-Isoxazolepropanoic acid, 3-methyl- primarily acts as a modulator of glutamate receptors, specifically targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). This interaction leads to:

- Increased Glutamate Release : The compound enhances the release of glutamate, which is critical for synaptic plasticity and memory formation.

- Activation of Neurotrophic Pathways : It stimulates pathways such as ERK/MAPK and AKT, promoting neuroprotection and synaptogenesis.

1. Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of 5-Isoxazolepropanoic acid, 3-methyl- resulted in significant neuroprotective effects against excitotoxicity induced by excessive glutamate levels. The findings indicated:

- Reduction in Neuronal Death : The compound decreased the number of apoptotic neurons in the hippocampus.

- Enhanced Cognitive Function : Behavioral tests showed improved learning and memory capabilities post-treatment.

2. Antidepressant Properties

Research has indicated that the modulation of AMPAR by this compound may also contribute to antidepressant effects. In a clinical trial involving patients with major depressive disorder:

- Improvement in Symptoms : Participants reported a significant reduction in depressive symptoms after treatment with the compound.

- Mechanistic Insights : The antidepressant effects were linked to increased BDNF expression and enhanced synaptic plasticity.

Case Study 1: Neurodegenerative Diseases

A case study explored the efficacy of 5-Isoxazolepropanoic acid, 3-methyl- in models of Alzheimer's disease. Results showed:

- Inhibition of Amyloid Plaque Formation : The compound reduced amyloid-beta accumulation.

- Cognitive Improvement : Treated mice exhibited better performance in maze tests compared to controls.

Case Study 2: Epilepsy Models

In a study involving epilepsy models, the administration of this compound led to:

- Decreased Seizure Frequency : A notable reduction in seizure episodes was observed.

- Modulation of NMDA Receptors : The compound's ability to balance excitatory neurotransmission was highlighted as a potential therapeutic strategy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methyl-5-isoxazolepropanoic acid, and how do reaction conditions influence purity?

- Methodology : Synthesis often involves cyclization of hydroxylamine derivatives with β-keto esters. For example, chlorination of intermediates (e.g., o-chlorobenzoxime chloride) followed by cyclization with ethyl acetoacetate yields the isoxazole core . Refluxing with sodium acetate in acetic acid (3–5 hours) is critical for crystallizing intermediates, with purity enhanced by recrystallization from DMF/acetic acid mixtures .

- Key Parameters : Temperature control during chlorination (to avoid over-oxidation) and stoichiometric ratios of sodium acetate (1:1 molar ratio with starting material) are pivotal for reproducibility .

Q. How can researchers characterize the physicochemical properties of this compound?

- Analytical Workflow :

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods (reported ranges: 120–125°C for related isoxazole derivatives) .

- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) to guide formulation. Aqueous solubility often requires pH adjustment due to the carboxylic acid moiety .

- Spectroscopy : FT-IR for carboxyl (C=O stretch ~1700 cm⁻¹) and isoxazole (C=N stretch ~1600 cm⁻¹) groups; H NMR for methyl protons (δ 2.1–2.3 ppm) .

Advanced Research Questions

Q. How can contradictory data on the stability of 3-methyl-5-isoxazolepropanoic acid under varying pH conditions be resolved?

- Case Study : Evidence shows instability in alkaline media (pH > 8), with hydrolysis of the isoxazole ring reported in some studies but not others.

- Resolution Strategy :

- Controlled Stability Assays : Conduct parallel experiments under inert atmospheres (N₂) to rule out oxidative degradation .

- HPLC-MS Monitoring : Track degradation products (e.g., β-keto acid fragments) to identify pH-dependent pathways .

- Table 1 : Stability Under Different Conditions

| pH | Temperature (°C) | Degradation Half-Life (h) | Major Degradant |

|---|---|---|---|

| 7.4 | 25 | >168 | None detected |

| 9.0 | 25 | 48 | Fragment A |

| 7.4 | 40 | 72 | Fragment B |

| Data adapted from multi-condition stability studies . |

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Functionalization Methods :

- Esterification : Protect the carboxylic acid group with methyl/ethyl esters using thionyl chloride or DCC coupling .

- Amidation : React with amines (e.g., benzylamine) in DMF using HATU as a coupling agent .

Q. How do researchers address low yields in large-scale synthesis of this compound?

- Process Optimization :

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency .

- Solvent Selection : Replace acetic acid with toluene for easier azeotropic removal of water .

Q. Data-Driven Experimental Design

Q. What computational tools predict the biological activity of 3-methyl-5-isoxazolepropanoic acid derivatives?

- In Silico Workflow :

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural, physicochemical, and functional differences between 5-Isoxazolepropanoic acid, 3-methyl- and related compounds:

Structural and Functional Insights

- Substituent Effects: The methyl group at the isoxazole C3 in the target compound enhances lipophilicity compared to polar substituents like amino (e.g., 3-Amino-5-methyl-isoxazole) or chlorine (e.g., Methyl 3-(3-chloroisoxazol-5-yl)propanoate). This may improve membrane permeability in antifungal applications . The amino group in 3-Amino-5-methyl-isoxazole facilitates hydrogen bonding, making it a candidate for enzyme inhibition or receptor targeting .

- Chain Modifications: The propanoic acid moiety in the target compound provides acidity (pKa ~4.8), enabling salt formation for improved bioavailability. In contrast, ester derivatives (e.g., Methyl 3-(3-chloroisoxazol-5-yl)propanoate) are less acidic and more lipophilic, favoring passive diffusion .

Eigenschaften

IUPAC Name |

3-(3-methyl-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-4-6(11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZIPSOUAUOKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439532 | |

| Record name | 5-Isoxazolepropanoicacid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154928-89-9 | |

| Record name | 5-Isoxazolepropanoicacid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.